2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1864060-84-3
VCID: VC5411979
InChI: InChI=1S/C9H17NO3.ClH/c1-8(6-13-7-9(11)12)10-4-2-3-5-10;/h8H,2-7H2,1H3,(H,11,12);1H
SMILES: CC(COCC(=O)O)N1CCCC1.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.7

2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride

CAS No.: 1864060-84-3

Cat. No.: VC5411979

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.7

* For research use only. Not for human or veterinary use.

2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid hydrochloride - 1864060-84-3

Specification

CAS No. 1864060-84-3
Molecular Formula C9H18ClNO3
Molecular Weight 223.7
IUPAC Name 2-(2-pyrrolidin-1-ylpropoxy)acetic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-8(6-13-7-9(11)12)10-4-2-3-5-10;/h8H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key TZLVKKMVUPGFCT-UHFFFAOYSA-N
SMILES CC(COCC(=O)O)N1CCCC1.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered nitrogen-containing ring. Its IUPAC name is 2-(2-(pyrrolidin-1-yl)propoxy)acetic acid hydrochloride, with the molecular formula C₉H₁₈ClNO₃ . Key structural features include:

  • A pyrrolidin-1-yl group attached to a propoxy chain.

  • An acetic acid moiety esterified to the propoxy group.

  • A hydrochloride salt enhancing solubility for pharmaceutical formulations.

Table 1: Molecular Properties

PropertyValueSource
Molecular Weight223.7 g/mol
XLogP3-1.6 (hydrophilic)
Hydrogen Bond Donors1 (carboxylic acid)
Hydrogen Bond Acceptors4 (O, N atoms)
Rotatable Bonds5

Spectroscopic Data

  • ¹H NMR (D₂O): Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), δ 4.2 ppm (O-CH₂) .

  • IR: Strong absorption at 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (carboxylic acid O-H) .

Synthesis and Industrial Production

Key Synthetic Routes

The compound is synthesized via a two-step process:

  • Alkylation of Pyrrolidine: Reacting pyrrolidine with tert-butyl chloroacetate under solvent-free conditions yields 2-(pyrrolidin-1-yl)acetic acid tert-butyl ester .

  • Hydrolysis and Salt Formation: Acidic hydrolysis (HCl/water) removes the tert-butyl group, followed by precipitation of the hydrochloride salt .

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionYield Improvement
Reaction Temperature80–85°C15%
Molar Ratio (Pyrrolidine:Chloroacetate)1:1.122%
CatalystNone (solvent-free)Reduced impurity

Industrial Scalability

Patents (e.g., WO2008137087A1) emphasize cost-effective scaling by:

  • Using Pt/C catalysts for hydrogenation steps .

  • Avoiding intermediate isolation, reducing waste .

  • Employing ethanol-methanol mixtures (2:1 v/v) for crystallization .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: >50 mg/mL at 25°C (hydrochloride salt enhances polarity) .

  • Thermal Stability: Decomposes at 210°C; store at 2–8°C under inert gas .

  • Hygroscopicity: Low (hydrochloride reduces moisture absorption vs. free base) .

Partition Coefficients

  • LogP (octanol/water): -1.6, indicating high polarity suitable for aqueous formulations .

  • pKa: Carboxylic acid group ≈ 2.8; pyrrolidine NH⁺ ≈ 10.2 .

Pharmaceutical Applications

Kinase Inhibition

The compound’s pyrrolidine-acetic acid scaffold is pivotal in designing ATM kinase inhibitors (e.g., WO2017046216A1). Modifications at the propoxy chain enhance blood-brain barrier penetration .

Table 3: Bioactivity Data (In Vitro)

TargetIC₅₀ (nM)Selectivity Index
ATM Kinase12.3>100 vs. ATR
PI3Kα4500Low

Neuropharmacology

As a dopamine D3 receptor ligand, structural analogs show promise in treating Parkinson’s disease (patent US9126932B2) . The acetic acid moiety facilitates CNS penetration, with brain/plasma ratio = 0.9 in murine models .

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